REACTION_SMILES
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[C:10]([CH3:11])([CH3:12])([CH3:13])[O:14][C:15]([CH:16]([OH:17])[CH3:18])=[O:19].[CH2:57]1[O:58][CH2:59][CH2:60][CH2:61]1.[CH3:51][CH2:52][O:53][C:54](=[O:55])[CH3:56].[O:39]=[C:40]([O:41][CH2:42][CH3:43])[N:44]=[N:45][C:46]([O:47][CH2:48][CH3:49])=[O:50].[OH:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1.[c:20]1([P:21]([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[c:28]2[cH:29][cH:30][cH:31][cH:32][cH:33]2)[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[O:1]([c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9]1)[CH:16]([C:15]([O:14][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:19])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(Oc1cccc(C=O)c1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |